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molecular formula C15H26N4 B8554662 4-(4-(3-Dimethylaminopropyl)piperazino)aniline

4-(4-(3-Dimethylaminopropyl)piperazino)aniline

Cat. No. B8554662
M. Wt: 262.39 g/mol
InChI Key: JBDZXAFVZSRNCK-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

A solution of 4-(4-(3-dimethylaminopropyl)piperazino)nitrobenzene (1.5 g) in methanol (50 mL) was hydrogenated at atmospheric pressure over Pd (5% on carbon) (0.3 g; 50% water content) for 4 h. The catalyst was filtered off and the solvent removed under reduced pressure to give the title compound as a brown solid
Name
4-(4-(3-dimethylaminopropyl)piperazino)nitrobenzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:8][CH2:7]1>CO.[Pd]>[CH3:21][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:8][CH2:7]1

Inputs

Step One
Name
4-(4-(3-dimethylaminopropyl)piperazino)nitrobenzene
Quantity
1.5 g
Type
reactant
Smiles
CN(CCCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCCN1CCN(CC1)C1=CC=C(N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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